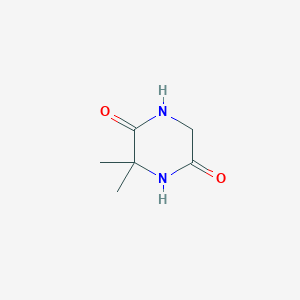
3,3-Dimethylpiperazine-2,5-dione
Overview
Description
Synthesis Analysis
A related compound, tryptamine-piperazine-2,5-dione conjugates, has been synthesized via a post-Ugi cascade reaction . This method involves a mild reaction and a simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis
The molecular structure of 3,6-Dimethylpiperazine-2,5-dione, a similar compound, has been reported . Its molecular formula is C6H10N2O2, and its molecular weight is 142.1558 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3,3-Dimethylpiperazine-2,5-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethylpiperazin-2-one, a similar compound, have been reported . Its molecular formula is C6H12N2O, and its molecular weight is 128.17 . It has a melting point of 134 °C and a predicted boiling point of 275.0±33.0 °C .Scientific Research Applications
Synthesis Applications
3,3-Dimethylpiperazine-2,5-dione has been utilized in various synthesis applications. For instance, Gallina and Liberatori (1974) explored its use in the condensation with aldehydes, contributing to the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process extended to derivatives of 2-methyl-3-phenylserine, demonstrating its versatility in chemical synthesis (Gallina & Liberatori, 1974). Similarly, Marcuccio and Elix (1985) synthesized the trans- and cis-isomers of 1,4-dimethyl- and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, further highlighting its role in creating stereochemically complex molecules (Marcuccio & Elix, 1985).
Chemical Properties and Reactivity
Research by Jiang et al. (1993) on new lipophilic epipolythiopiperazine-2,5-diones, including 3,3′-dithiobis(1,4-dimethylpiperazine-2,5-dione), shed light on its chemical properties and reactivity. These compounds were found to induce oxidative damage to naked DNA, offering insights into the chemical behavior of this compound derivatives (Jiang et al., 1993).
Role in Natural Product Synthesis
The compound has also been a key player in the synthesis of natural products. For example, Crookeet al. (2009) reported on the synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, a process involving bromination and immediate reaction with 5-bromoindole. This highlights its utility in the creation of complex organic structures, often found in natural products (Crooke, Davis-McGibony, & Whitlock, 2009).
Applications in Organic Substrate Transformation
Liebscher and Jin (1999) discussed 3-Ylidenepiperazine-2,5-diones as versatile organic substrates. These compounds, including this compound derivatives, exhibit a wide range of reactivity, making them suitable for the transformation into natural products or as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Derivatives in Marine Sponge Metabolites
Dumdei et al. (1997) identified new chlorinated metabolites in marine sponges, including compounds like 3-(3,3-dichloro-2-methylpropyl)-6-(3,3-dichloro-2-methylpropylidene)-1,4- dimethylpiperazine-2,5-dione. This research demonstrates the presence and significance of this compound derivatives in marine natural products (Dumdei, Simpson, Garson, Byriel, & Kennard, 1997).
Catalytic Applications
Research by Ge et al. (2019) on Ir-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-2,5-diketopiperazines, including this compound derivatives, reveals its potential in catalytic applications. This method provides access to chiral 3,6-disubstituted-2,5-diketopiperazines, useful in various chemical syntheses (Ge, Han, Wang, & Ding, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,3-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)5(10)7-3-4(9)8-6/h3H2,1-2H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGZRMKMYDZTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




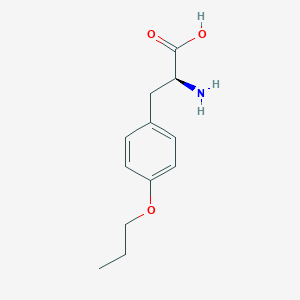
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)



![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)
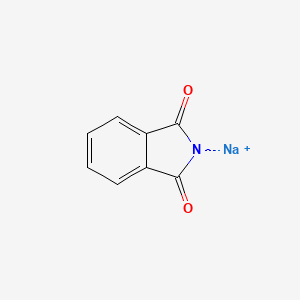
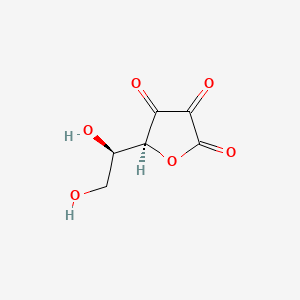

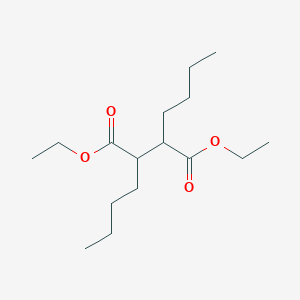


![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)